

Commercial availability of 2-Chloro-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-fluorophenylboronic acid

Cat. No.: B151092

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-3-fluorophenylboronic Acid**: Commercial Availability, Synthetic Applications, and Experimental Protocols

Introduction: A Versatile Building Block for Modern Chemistry

2-Chloro-3-fluorophenylboronic acid, identified by CAS Number 871329-52-1, is a substituted phenylboronic acid that has emerged as a crucial reagent in organic synthesis and medicinal chemistry.^{[1][2]} Its strategic placement of chloro and fluoro groups on the phenyl ring imparts unique electronic properties and reactivity, making it an invaluable building block for constructing complex molecular architectures.^{[1][3]}

The true utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.^{[1][3]} The incorporation of fluorine, in particular, is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.^[4] ^{[5][6]} This guide provides an in-depth overview of the commercial availability, properties, safe handling, and practical application of **2-Chloro-3-fluorophenylboronic acid** for researchers and drug development professionals.

Physicochemical Properties and Safe Handling

Understanding the physical properties and safety protocols for **2-Chloro-3-fluorophenylboronic acid** is fundamental to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of **2-Chloro-3-fluorophenylboronic acid**

Property	Value	Source(s)
CAS Number	871329-52-1	[1][2]
Molecular Formula	C ₆ H ₅ BClFO ₂	[1][2]
Molecular Weight	174.36 g/mol	[1][2]
Appearance	White to slightly yellow crystalline powder	[1]
Melting Point	80-84 °C	[1][2]
Boiling Point	313.4 °C at 760 mmHg	[2]
Solubility	Soluble in Methanol; Slightly soluble in water	[2]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C or room temperature	[1][2]

Safety and Handling Precautions:

As with many boronic acids, **2-Chloro-3-fluorophenylboronic acid** is classified as an irritant. Users must adhere to strict safety protocols to minimize risk.

- Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Some sources also indicate it may be harmful if swallowed (H302).[8]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, impervious gloves, and a lab coat.[7][9] All handling should

be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]

- First Aid Measures:
 - Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[9][10]
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10]
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]
 - Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[8][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Storing under an inert atmosphere of nitrogen or argon is recommended to prevent degradation.[2]

Commercial Availability and Procurement

2-Chloro-3-fluorophenylboronic acid is readily available from a variety of chemical suppliers, facilitating its use in both small-scale research and larger-scale development projects. It is typically sold as a solid with purity levels ranging from 97% to over 99%.

Table 2: Representative Commercial Suppliers

Supplier	Purity	Available Quantities
Chem-Impex	97-105% (Titration)	Gram to multi-gram scale
Thermo Scientific Chemicals (Acros Organics)	97%	1 g, 5 g
Synthonix	97.0%	1g, 5g, 10g, 25g, 50g
SynQuest Laboratories	99%	250 mg, 1 g
TCI Chemical	>97.0%	1 g, 5 g
Matrix Scientific	97.0%	Gram scale

Note: This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change. Researchers should consult supplier websites for current information.

Diagram 1: Procurement and Handling Workflow

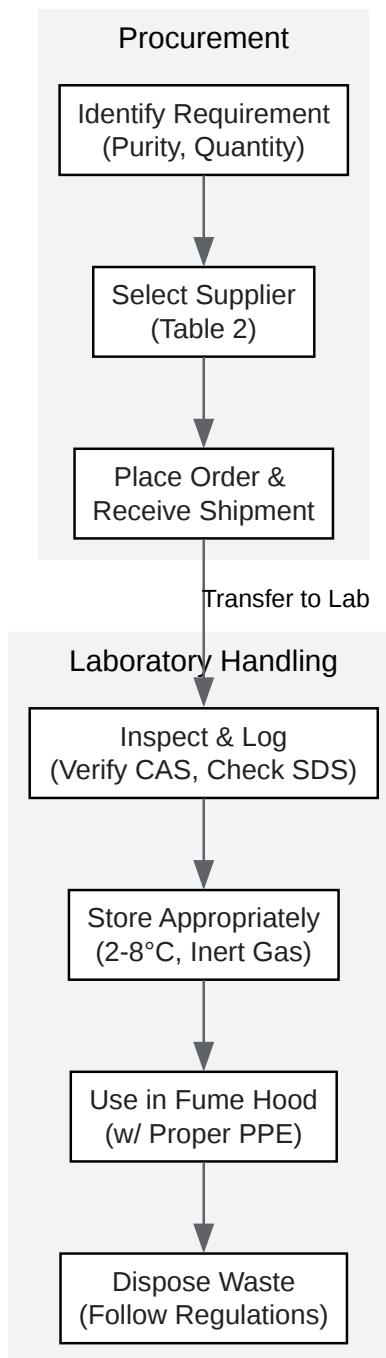
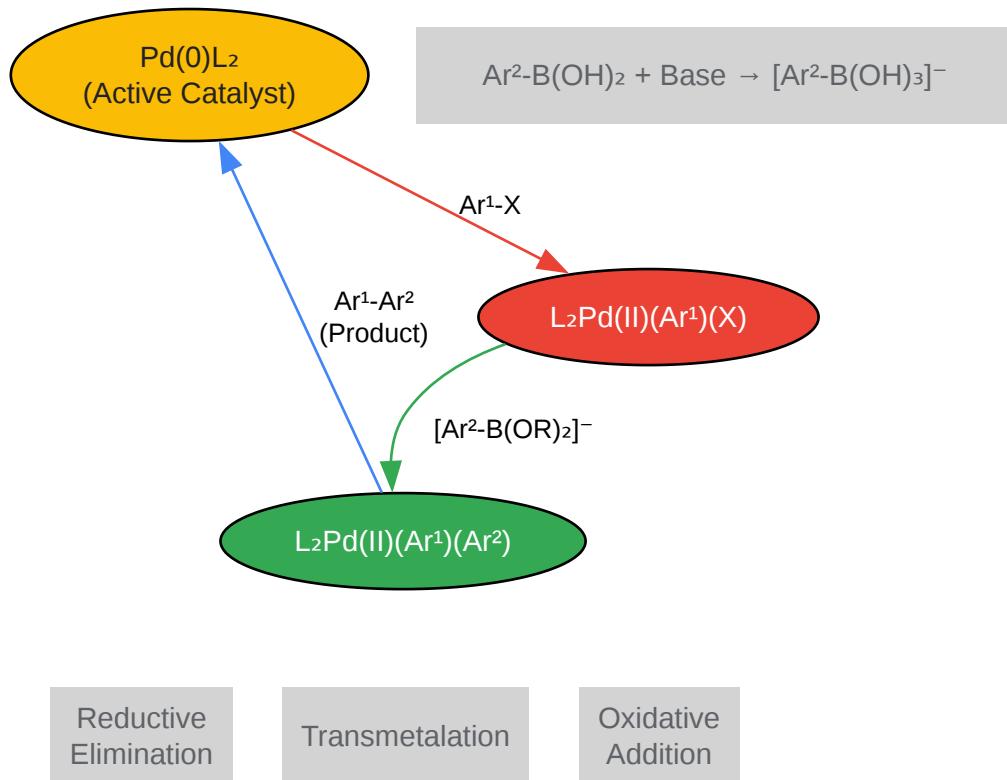



Diagram 2: Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Diagram 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative, step-by-step method for the coupling of **2-Chloro-3-fluorophenylboronic acid** with a generic aryl bromide. This procedure should be performed by a trained professional in a controlled laboratory environment.

Materials:

- **2-Chloro-3-fluorophenylboronic acid** (1.2 mmol, 1.2 equiv)
- Aryl Bromide (1.0 mmol, 1.0 equiv)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol, 3 mol%)

- Base (e.g., Sodium Carbonate (Na_2CO_3), 2.0 mmol, 2.0 equiv)
- Degassed Solvent System (e.g., Toluene/Water, 5:1 ratio, 6 mL)
- Round-bottom flask with a magnetic stir bar
- Condenser and inert gas (Nitrogen or Argon) supply

Procedure:

- Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 mmol), **2-Chloro-3-fluorophenylboronic acid** (1.2 mmol), sodium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).
 - Expert Insight: Using a slight excess (1.2 equiv) of the boronic acid helps drive the reaction to completion, accounting for potential homo-coupling or degradation. Sodium carbonate is a common, effective base for this coupling; however, for more challenging substrates, stronger bases like potassium phosphate (K_3PO_4) may be required. [11]2. Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Solvent Addition: Add the degassed solvent system (e.g., 5 mL Toluene and 1 mL Water) via syringe.
 - Expert Insight: The solvent system must be thoroughly degassed (e.g., by bubbling argon through it for 15-20 minutes) before use. The biphasic system helps to dissolve both the organic substrates and the inorganic base.
- Heating and Monitoring: Attach a condenser, ensure a continuous flow of inert gas, and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [3]5. Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl bromide is consumed.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and an organic solvent like ethyl acetate (20 mL).

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product. [3][12]

Conclusion

2-Chloro-3-fluorophenylboronic acid is a commercially accessible and highly versatile reagent that serves as a powerful tool for synthetic chemists. Its primary application in Suzuki-Miyaura coupling allows for the efficient synthesis of functionalized biaryl compounds, which are of significant interest to the pharmaceutical and material science industries. By understanding its properties, adhering to strict safety protocols, and applying robust experimental procedures, researchers can effectively leverage this building block to advance their discovery and development programs.

References

- LookChem. **2-Chloro-3-fluorophenylboronic acid**. [\[Link\]](#)
- Aaron Chemicals LLC.
- Chemical Sources International. 3-chloro-4-fluorophenylboronic acid suppliers USA. [\[Link\]](#)
- Frontier Specialty Chemicals. Boronic Acids. [\[Link\]](#)
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. *Journal of the American Chemical Society*. [\[Link\]](#)
- Organic Syntheses. A Procedure for the Suzuki Cross-Coupling Reaction of Aryl Boronic Acids with Aryl Chlorides. [\[Link\]](#)
- Chemz-q. (6-amino-3-chloro-2-fluorophenyl)boronic acid. [\[Link\]](#)
- Organic Chemistry Portal. Suzuki Coupling. [\[Link\]](#)
- ResearchGate. Fluorine in drug discovery: Role, design and case studies. [\[Link\]](#)
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [\[Link\]](#)
- Zauba. 2 Fluorophenylboronic Acid Imports. [\[Link\]](#)
- PubChem. 2-Chloro-3-fluoropyridine-4-boronic acid. [\[Link\]](#)

- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. *Tetrahedron Letters*. [Link]
- Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*. [Link]
- International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]
- MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aaronchem.com [aaronchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Commercial availability of 2-Chloro-3-fluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151092#commercial-availability-of-2-chloro-3-fluorophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com